Ethyl 4-bromo-2,6-dimethylbenzoate
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Overview
Description
Ethyl 4-bromo-2,6-dimethylbenzoate is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.13 g/mol . It is a derivative of benzoic acid, specifically an ester, where the hydrogen atom of the carboxyl group is replaced by an ethyl group. This compound is characterized by the presence of a bromine atom at the 4-position and two methyl groups at the 2- and 6-positions on the benzene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-bromo-2,6-dimethylbenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-bromo-2,6-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2,6-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is a typical reducing agent.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is frequently employed.
Major Products Formed
Nucleophilic Substitution: Products such as 4-azido-2,6-dimethylbenzoate or 4-thiocyanato-2,6-dimethylbenzoate.
Reduction: The primary alcohol, 4-bromo-2,6-dimethylbenzyl alcohol.
Oxidation: 4-bromo-2,6-dimethylbenzoic acid.
Scientific Research Applications
Ethyl 4-bromo-2,6-dimethylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2,6-dimethylbenzoate depends on its specific application. The bromine atom and ester group play crucial roles in its reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl 4-bromo-2,6-dimethylbenzoate can be compared with other similar compounds, such as:
Ethyl 4-chloro-2,6-dimethylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-fluoro-2,6-dimethylbenzoate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 4-iodo-2,6-dimethylbenzoate: Similar structure but with an iodine atom instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and applications due to the different halogen atoms .
Properties
IUPAC Name |
ethyl 4-bromo-2,6-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKVHWNJNNJHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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